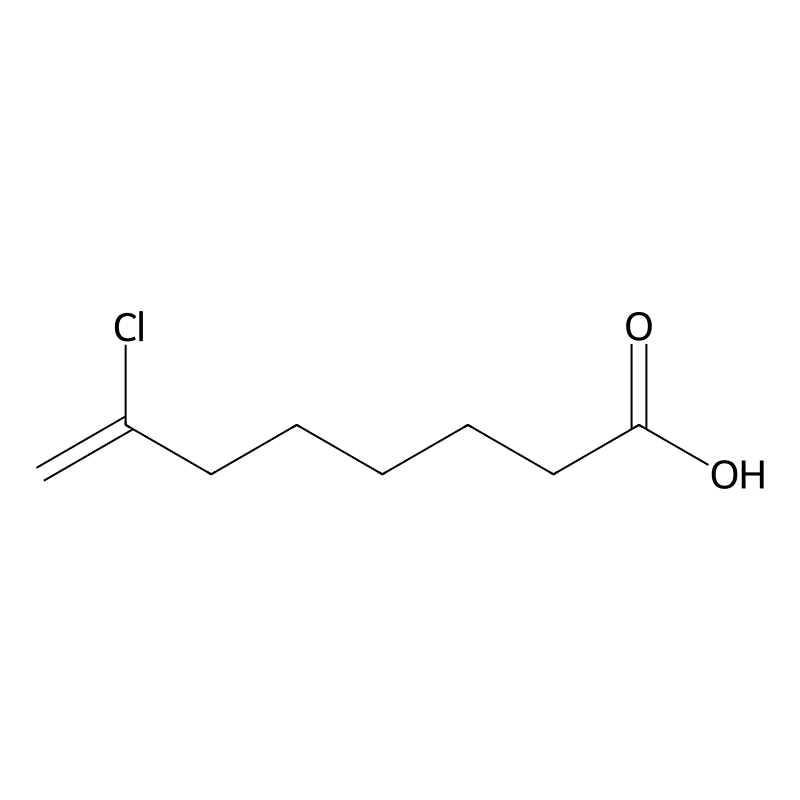

7-Chloro-7-octenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Adsorption and Reaction Pathways on Copper

Scientific Field: Physical Chemistry

Summary of the Application: The study focuses on the surface structure and reaction pathways of 7-octenoic acid on a clean copper substrate

Methods of Application or Experimental Procedures: The experiment was conducted in ultrahigh vacuum using a combination of reflection-absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption, and scanning-tunneling microscopy. .

Results or Outcomes: The 7-octenoic acid adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases. It deprotonates following adsorption at approximately 300 K to form an η2-7-octenoate species. .

7-Chloro-7-octenoic acid is an organic compound with the molecular formula CHClO and a CAS number of 731773-29-8. It features a chloro group attached to the seventh carbon of an octenoic acid chain, which gives it unique properties compared to its non-chlorinated counterpart, 7-octenoic acid. This compound is characterized by its unsaturated carbon chain, which contributes to its reactivity and potential applications in various chemical processes and biological systems .

Currently, there is no scientific research available describing a specific mechanism of action for 7-chloro-7-octenoic acid.

As with any new compound, proper safety precautions should be taken when handling 7-chloro-7-octenoic acid. Limited information exists on its specific hazards, but some general considerations based on its functional groups include:

While specific detailed reactions involving 7-chloro-7-octenoic acid are not extensively documented, it is known that compounds with similar structures can undergo various reactions typical for alkenes and carboxylic acids. These may include:

- Electrophilic Addition: The double bond in the octenoic acid structure can react with electrophiles.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

- Esterification: It can react with alcohols to form esters.

Additionally, studies on related compounds indicate that 7-octenoic acid adsorbs molecularly on copper surfaces, suggesting potential catalytic roles or interactions in chemical environments.

Synthesis of 7-chloro-7-octenoic acid can be approached through several methods:

- Chlorination of 7-Octenoic Acid: Direct chlorination of 7-octenoic acid using chlorine gas or other chlorinating agents under controlled conditions.

- Alkylation Reactions: Starting from simpler chlorinated compounds and employing alkylation techniques to build the octenoic acid chain.

- Synthetic Pathways Involving Grignard Reagents: Utilizing Grignard reagents for the formation of carbon-carbon bonds followed by chlorination.

These methods require careful control of reaction conditions to achieve high purity and yield.

7-Chloro-7-octenoic acid has potential applications in various fields:

- Chemical Synthesis: As an intermediate in organic synthesis for pharmaceuticals and agrochemicals.

- Material Science: Potential use in polymer chemistry due to its reactive double bond.

- Biological Research: As a probe in studies investigating fatty acid metabolism or interactions with biological membranes.

Interaction studies are crucial for understanding the behavior of 7-chloro-7-octenoic acid in biological systems. Preliminary investigations suggest that similar compounds may interact with enzymes involved in lipid metabolism, potentially influencing metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms.

Several compounds share structural similarities with 7-chloro-7-octenoic acid, including:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 7-Octenoic Acid | Unsaturated Fatty Acid | Lacks chlorine; serves as a baseline for comparison. |

| Hexanoic Acid | Saturated Fatty Acid | Shorter chain; lacks unsaturation; lower reactivity. |

| 9-Octadecenoic Acid | Unsaturated Fatty Acid | Longer chain; commonly found in dietary fats; higher stability due to more hydrogen atoms. |

| 6-Chlorohexanoic Acid | Chlorinated Fatty Acid | Similar chlorination pattern; shorter carbon chain. |

The unique feature of 7-chloro-7-octenoic acid lies in its specific position of chlorination and unsaturation, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .

7-Chloro-7-octenoic acid (CAS 731773-29-8) was first synthesized and characterized in the early 21st century, with its initial structural documentation appearing in PubChem in 2008. The compound emerged from efforts to explore halogenated derivatives of medium-chain fatty acids, particularly those with unsaturated carbon chains. Its discovery coincided with advancements in catalytic chlorination techniques, which enabled precise functionalization of alkenoic acids. Early research focused on optimizing synthetic routes, with thionyl chloride-mediated chlorination of 7-octenoic acid becoming the dominant method by 2010.

Significance in Organic Chemistry and Industrial Applications

This compound occupies a unique niche due to its dual functionality: a carboxylic acid group and a chlorine-substituted alkene. These features make it valuable for:

- Organic synthesis: Serving as a precursor for complex molecules through nucleophilic substitution or addition reactions.

- Material science: Acting as a modifier in polymer formulations, such as high-strength PVC medical materials.

- Biochemical research: Providing insights into halogenated fatty acid metabolism and interactions.

Molecular Geometry and Bonding Configuration

IUPAC Nomenclature and Systematic Identification

7-Chloro-7-octenoic acid represents a chlorinated unsaturated carboxylic acid with the molecular formula C₈H₁₃ClO₂ and a molecular weight of 176.64 g/mol [1]. The compound is systematically identified by the IUPAC name "7-chlorooct-7-enoic acid," which precisely describes its structural features: an eight-carbon chain (oct-) containing a carboxylic acid group, a double bond at the seventh position (-7-en-), and a chlorine substituent at the same carbon atom [1] . The Chemical Abstracts Service registry number 731773-29-8 provides unambiguous identification of this specific molecular entity [1] .